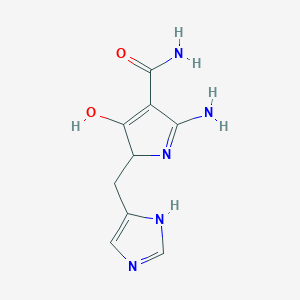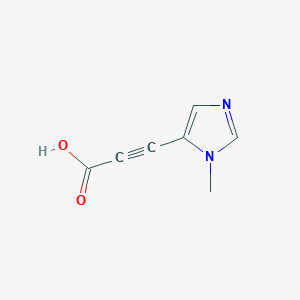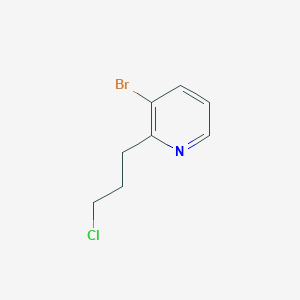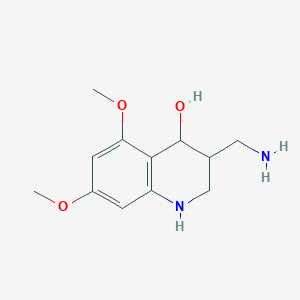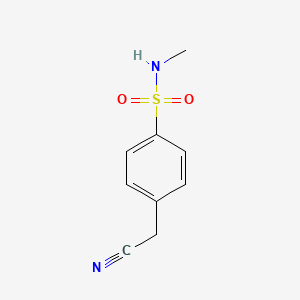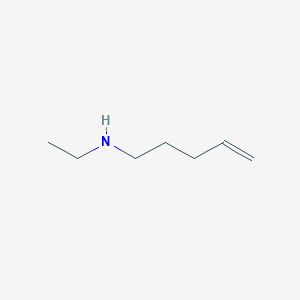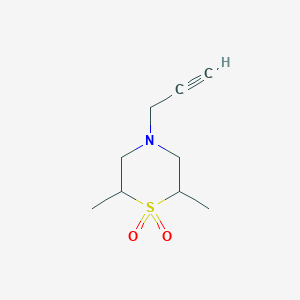![molecular formula C9H16O2 B13164728 1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
1-Oxaspiro[4.5]decan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[45]decan-4-ol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-4-ol can be synthesized through a Prins/pinacol cascade reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by Lewis acids, such as boron trifluoride etherate (BF3·OEt2), and typically carried out in dichloromethane (DCM) at low temperatures (around -40°C) to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-oxaspiro[4.5]decan-4-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or aminated spiro compounds.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.5]decan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.5]decan-4-ol largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding, making it a useful intermediate in various chemical reactions. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s interaction with biological targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring structure.
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure with different functional groups.
Uniqueness
1-Oxaspiro[4.5]decan-4-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
1-oxaspiro[4.5]decan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCJENKPAAYSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



